molecular formula C26H18Cl2N2O3 B12457880 5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

Cat. No.: B12457880
M. Wt: 477.3 g/mol
InChI Key: TZJCQYIVQKFMFA-UHFFFAOYSA-N
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Description

5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, benzoxazolyl, and furan carboxamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide typically involves multiple steps, starting with the preparation of the dichlorophenyl and benzoxazolyl intermediates. These intermediates are then coupled through a series of reactions, including halogenation, cyclization, and amide formation. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of new products.

    Substitution: The dichlorophenyl group can undergo substitution reactions, where chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a variety of functionalized compounds.

Scientific Research Applications

5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichlorophenol: A simpler compound with similar dichlorophenyl structure but lacking the benzoxazolyl and furan carboxamide groups.

    5,6-Dimethyl-1,3-benzoxazole: Shares the benzoxazolyl structure but lacks the dichlorophenyl and furan carboxamide groups.

    Furan-2-carboxamide: Contains the furan carboxamide group but lacks the dichlorophenyl and benzoxazolyl structures.

Uniqueness

5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide is unique due to its combination of dichlorophenyl, benzoxazolyl, and furan carboxamide groups, which confer specific chemical and biological properties not found in simpler compounds. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C26H18Cl2N2O3

Molecular Weight

477.3 g/mol

IUPAC Name

5-(2,5-dichlorophenyl)-N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]furan-2-carboxamide

InChI

InChI=1S/C26H18Cl2N2O3/c1-14-10-21-24(11-15(14)2)33-26(30-21)16-4-3-5-18(12-16)29-25(31)23-9-8-22(32-23)19-13-17(27)6-7-20(19)28/h3-13H,1-2H3,(H,29,31)

InChI Key

TZJCQYIVQKFMFA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)OC(=N2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl

Origin of Product

United States

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